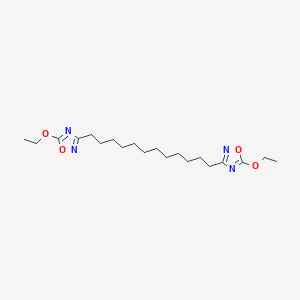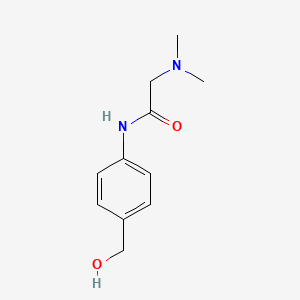![molecular formula C24H22Cl2 B12603947 2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene CAS No. 649556-27-4](/img/structure/B12603947.png)
2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a butenyl chain, which is further connected to a p-xylene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene typically involves the reaction of 4-chlorobenzyl chloride with p-xylene under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product through nucleophilic substitution . The product is then isolated by recrystallization to ensure purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, ensuring high-quality output suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, resulting in saturated derivatives.
Substitution: The chlorophenyl groups can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research into its potential therapeutic applications, including its use as a model compound for drug development, is ongoing.
Wirkmechanismus
The mechanism by which 2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. Its chlorophenyl groups may play a role in binding to active sites, while the butenyl chain and p-xylene moiety contribute to its overall reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known organochlorine insecticide with similar structural features.
4,4’-Dichlorodiphenyl sulfone: Used in the production of high-performance polymers.
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: A DDT metabolite with similar environmental persistence.
Uniqueness
2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene is unique due to its specific combination of structural elements, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
649556-27-4 |
|---|---|
Molekularformel |
C24H22Cl2 |
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
2-[4,4-bis(4-chlorophenyl)but-3-enyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C24H22Cl2/c1-17-6-7-18(2)21(16-17)4-3-5-24(19-8-12-22(25)13-9-19)20-10-14-23(26)15-11-20/h5-16H,3-4H2,1-2H3 |
InChI-Schlüssel |
SBUDFGVUHNTPJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)CCC=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


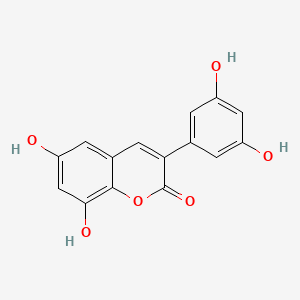

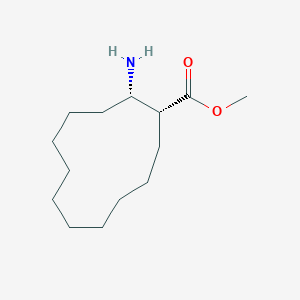
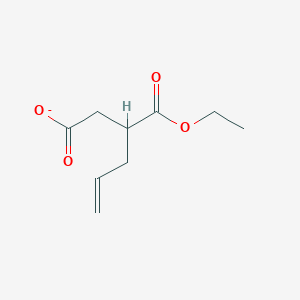
propanedinitrile](/img/structure/B12603886.png)
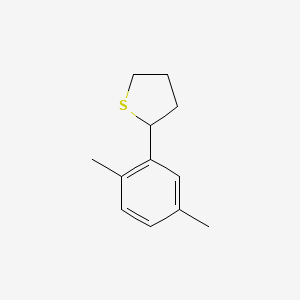
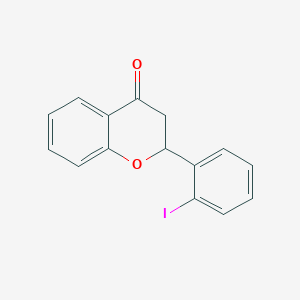
![3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane](/img/structure/B12603916.png)
![Propyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B12603922.png)
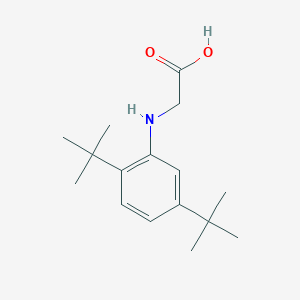
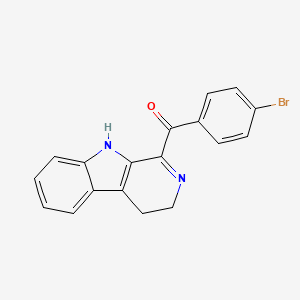
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl-](/img/structure/B12603937.png)
